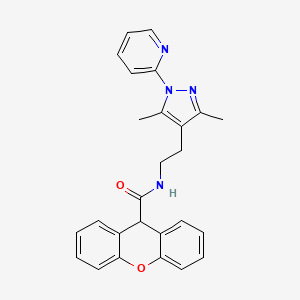

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-9H-xanthene-9-carboxamide

CAS No.: 2034619-77-5

Cat. No.: VC4941110

Molecular Formula: C26H24N4O2

Molecular Weight: 424.504

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034619-77-5 |

|---|---|

| Molecular Formula | C26H24N4O2 |

| Molecular Weight | 424.504 |

| IUPAC Name | N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-9H-xanthene-9-carboxamide |

| Standard InChI | InChI=1S/C26H24N4O2/c1-17-19(18(2)30(29-17)24-13-7-8-15-27-24)14-16-28-26(31)25-20-9-3-5-11-22(20)32-23-12-6-4-10-21(23)25/h3-13,15,25H,14,16H2,1-2H3,(H,28,31) |

| Standard InChI Key | RZQTUBYNOZTPRL-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Introduction

Structural Overview

This compound consists of three primary components:

-

Xanthene Core: The xanthene scaffold provides rigidity and fluorescence properties, often utilized in imaging and sensor applications.

-

Pyrazole Ring: The 3,5-dimethyl-1H-pyrazole contributes to the compound's aromaticity and potential biological activity.

-

Pyridine Substituent: The pyridine group enhances electronic interactions and may influence binding affinity in biological systems.

The molecular structure integrates these components through an ethyl linker to form a carboxamide functional group, which is known for its stability and potential hydrogen-bonding capabilities.

Synthesis Pathways

The synthesis of this compound likely involves multi-step organic reactions:

-

Formation of the Pyrazole Ring: This is achieved by cyclization reactions involving hydrazines and diketones (e.g., acetylacetone).

-

Coupling with Pyridine: The pyridine unit can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

-

Attachment to Xanthene Core: The xanthene derivative can be functionalized with a carboxylic acid group, followed by amidation using the pyrazole-pyridine intermediate.

These steps require precise control over reaction conditions to ensure high yields and purity.

Potential Applications

This compound's structure suggests several possible applications:

-

Biological Activity: The pyrazole and pyridine rings are common in pharmacophores, indicating potential as an inhibitor or ligand in biological systems.

-

Fluorescent Probes: The xanthene core is known for its fluorescent properties, making it suitable for use in imaging or sensing applications.

-

Material Science: Its stability and aromaticity may be leveraged in designing functional materials or catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume